molecular formula C14H11N3O3S B12184849 N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B12184849
M. Wt: 301.32 g/mol
InChI Key: UDFFRCBSSHZGSM-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate 3-(3-methoxyphenyl)-1,2,4-thiadiazole. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to its specific combination of a thiadiazole ring with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-19-10-5-2-4-9(8-10)12-15-14(21-17-12)16-13(18)11-6-3-7-20-11/h2-8H,1H3,(H,15,16,17,18)

InChI Key

UDFFRCBSSHZGSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

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